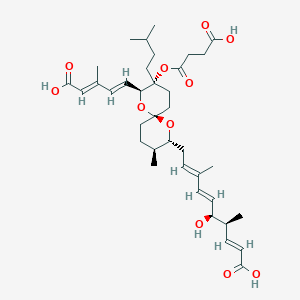

Reveromycin C

Overview

Description

Reveromycin C is a minor analogue within the reveromycin complex, a group of polyketide-derived compounds isolated from Streptomyces species . Structurally, it is described as a butyl homologue of reveromycin A, sharing a core spiroketal moiety but differing in side-chain modifications . This compound exhibits solubility in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which facilitates its purification and pharmacological evaluation . Early studies highlight its potent bioactivities, including antiproliferative effects against human tumor cell lines and antifungal properties, with potency comparable to reveromycin A .

Preparation Methods

Microbial Fermentation Protocols for Reveromycin Analogues

Strain Selection and Cultivation Parameters

Streptomyces reveromyceticus SN-593 serves as the primary microbial chassis for reveromycin production, demonstrating robust yields of reveromycin A under optimized conditions . Key fermentation parameters include:

Table 1: Comparative Fermentation Conditions for Reveromycin Analogues

The extended cultivation time proposed for this compound reflects the extended biosynthetic requirements observed in late-stage polyketide modifications .

Media Optimization Strategies

Carbon and Nitrogen Source Composition

Tomato juice extract (5% w/v) significantly enhances reveromycin A production through undefined β-carboline signaling molecules . For this compound, preliminary media formulations could incorporate:

Table 2: Proposed Media Composition for this compound Exploration

Alcohol supplementation (0.5-1.0% v/v methanol/ethanol) during late-phase fermentation modifies esterification patterns in reveromycin derivatives , suggesting a viable pathway for C-type structural variations.

Biosynthetic Pathway Engineering

Gene Cluster Manipulation

The 91 kb reveromycin A biosynthetic cluster contains 21 open reading frames, including polyketide synthase (PKS) modules and cytochrome P450 enzymes . Key modifications for this compound production could involve:

-

Module Redesign : Alteration of PKS module specificity to incorporate alternative extender units

-

Oxygenase Engineering : Targeted mutation of RevI cytochrome P450 (PDB: 4DHR) to modify hydroxylation patterns

-

Tailoring Enzyme Recruitment : Heterologous expression of methyltransferases for C-18 substitutions

Equation 1 : Theoretical PKS extension reaction for this compound

Extraction and Purification Methodologies

Multi-Step Chromatographic Separation

Adapted from reveromycin A protocols , a proposed purification scheme for this compound includes:

Table 3: Chromatographic Purification Protocol

| Step | Medium | Eluent | Target Fraction |

|---|---|---|---|

| Primary Extraction | Ethyl acetate | pH 5.0 aqueous phase | Crude reveromycin mix |

| Silica Gel Chromatography | Chloroform:MeOH (10:1) | Gradient to 100% MeOH | Polar metabolites |

| Size Exclusion | Sephadex LH-20 | 20% MeOH | Desalting |

| Reverse-Phase HPLC | C18 column | 18% MeOH/0.01% NH₄OH | This compound isolate |

Analytical Characterization Challenges

Spectroscopic Differentiation

While reveromycin A exhibits characteristic UV absorption at λ<sub>max</sub> 238 nm , this compound would require comprehensive:

Chemical Reactions Analysis

Types of Reactions: Reveromycin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Reveromycin C has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.

Biology: this compound is used to investigate the mechanisms of microbial secondary metabolism.

Medicine: It has shown potential in treating bone resorption disorders, cancer, and fungal infections.

Industry: The compound is explored for its use in developing new antibiotics and antifungal agents.

Mechanism of Action

Reveromycin C exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to apoptosis in target cells. The compound’s three carboxyl moieties play a crucial role in its selective uptake by osteoclasts, making it effective against bone resorption and metastasis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Reveromycin A

- Structure: Reveromycin A (C₃₉H₅₈O₁₂) features a 5,6-spiroketal core, a conjugated diene side chain, and a succinoyl ester group .

- Key Difference : Reveromycin C is a butyl homologue, suggesting a longer alkyl side chain compared to reveromycin A’s methyl or ethyl groups .

Reveromycin B

- Structure: Reveromycin B (C₃₆H₅₂O₁₁) lacks the succinoyl ester and has a truncated side chain, resulting in weaker bioactivity .

- Key Difference: The absence of the succinoyl group in reveromycin B correlates with reduced inhibition of eukaryotic cell growth and protein synthesis .

Reveromycin D

- Structure : Reveromycin D shares the spiroketal core with reveromycin A but includes a cysteine-derived thiazole moiety .

- Key Difference : The cysteine group in reveromycin D enhances anti-bone-resorption activity, a feature absent in this compound .

Reveromycin T

- Structure : Reveromycin T (a biosynthetic intermediate of reveromycin A) retains the spiroketal core but lacks late-stage hydroxylations .

- Key Difference : Reveromycin T exhibits stronger anticancer activity but lower anti-osteoclast activity compared to this compound, highlighting the role of post-modifications in bioactivity .

Table 1: Structural and Functional Comparison of Reveromycins

*Inferred based on homologue description in .

Bioactivity Comparison

Anticancer Activity

- Reveromycin A/C/D : Inhibit eukaryotic protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS), inducing G1-phase cell cycle arrest . This compound and A show IC₅₀ values < 1 µM in hormone-dependent cancers (e.g., prostate, ovarian), while reveromycin D is less potent due to structural bulk .

- Reveromycin B : IC₅₀ > 10 µM, attributed to its truncated side chain .

Antifungal Activity

- Reveromycin A and C inhibit spore germination in Botrytis cinerea and Rhizopus spp. at 0.3–1.0 µg/mL, whereas reveromycin B requires >10 µg/mL for similar effects .

Anti-Osteoclast Activity

- Reveromycin A and D suppress osteoclast viability by disrupting lysosomal calcium storage, with EC₅₀ values of 0.05 µM and 0.1 µM, respectively . This compound’s activity remains unquantified but is presumed weaker due to the lack of a cysteine group .

Biological Activity

Reveromycin C is a member of the reveromycin family, which are polyketide antibiotics produced by Streptomyces species. This compound has garnered attention due to its diverse biological activities, particularly its potential in cancer treatment and antifungal applications. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound exhibits its biological effects primarily through the inhibition of eukaryotic cell growth and modulation of cellular processes such as apoptosis and inflammatory responses.

- Inhibition of EGF-Stimulated Growth : this compound has been shown to inhibit mitogenic responses induced by epidermal growth factor (EGF) in Balb/MK cells. This suggests a potential application in cancer therapy, particularly for tumors that are responsive to EGF signaling .

- Antiproliferative Effects : In vitro studies indicate that this compound can suppress the proliferation of various human tumor cell lines, demonstrating its potential as an anticancer agent .

2. Antifungal Activity

This compound also displays significant antifungal properties. Research indicates that it can effectively combat fungal infections, particularly those caused by Candida and Aspergillus species.

- Efficacy Against Fungal Pathogens : Studies have shown that this compound possesses antifungal activity comparable to commercial fungicides under acidic conditions, making it a candidate for agricultural applications .

- Mechanism of Action : The antifungal activity is attributed to its ability to disrupt fungal cell growth and metabolism, although the precise mechanisms remain an area of ongoing research .

3. Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound.

Table 1: Summary of Biological Activities

4.1 Antitumor Activity

In a study examining the antitumor effects of Reveromycin A (closely related to this compound), it was found that this compound could significantly reduce tumor sizes in animal models. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, particularly in hormone-responsive tumors .

4.2 Osteoclast Inhibition

Research involving osteoprotegerin (OPG)-knockout mice demonstrated that Reveromycin administration led to a significant reduction in osteoclast counts and inflammatory cytokine expression associated with periodontal disease. This indicates its potential use in treating bone-related disorders .

5. Conclusion

This compound shows promising biological activity across various domains, including cancer therapy and antifungal treatment. Its ability to inhibit cell growth via EGF pathways, coupled with its antifungal efficacy, positions it as a valuable compound for further research and potential clinical applications. Continued exploration into its mechanisms will enhance our understanding and utilization of this compound in therapeutic settings.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Reveromycin C’s structural features, and how do they compare to data from related compounds like Reveromycin A/B?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is critical for structural elucidation. Compare chemical shifts (δH and δC) and coupling constants (J values) with published data for Reveromycin A/B . For example, Reveromycin A’s δH values for Position 3 (6.97, dd) and Position 4-Me (1.27, s) provide a template for identifying analogous groups in this compound. Mass spectrometry (HR-MS) and infrared (IR) spectroscopy further validate functional groups. Ensure purity via HPLC before analysis .

Q. How can researchers design in vitro bioactivity assays to evaluate this compound’s antifungal properties?

- Methodological Answer : Use standardized fungal strains (e.g., Botrytis cinerea or Fusarium spp.) and measure minimum inhibitory concentrations (MICs) in a food model system, as done for Reveromycin A/B . Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). Replicate experiments ≥3 times to assess variability. Document growth inhibition metrics (e.g., colony diameter) and statistical significance (p < 0.05) using ANOVA .

Q. What are the key steps to ensure reproducibility in this compound synthesis?

- Methodological Answer : Follow protocols from Streptomyces sp. fermentation, optimizing parameters like pH, temperature, and nutrient composition. Validate each synthesis batch via LC-MS and NMR. Publish detailed experimental conditions (e.g., chromatography gradients, solvent ratios) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved, particularly when compared to Reveromycin A/B?

- Methodological Answer : Employ targeted molecular assays (e.g., RNA synthesis inhibition tests) and compare results across studies. Use isogenic fungal strains with genetic knockouts to identify specific targets (e.g., elongation factor 1-alpha). Address discrepancies by re-evaluating experimental conditions (e.g., pH, incubation time) and applying meta-analysis frameworks like PRISMA .

Q. What advanced computational tools are suitable for modeling this compound’s interaction with fungal ribosomes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Cross-validate with cryo-EM or X-ray crystallography data if available. Use cheminformatics platforms (e.g., Schrödinger Suite) to analyze structure-activity relationships (SARs) .

Q. How should researchers design a study to investigate this compound’s cytotoxicity in mammalian cells while ensuring ethical rigor?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use primary cell lines (e.g., HEK293) and assess viability via MTT assays. Include dose-response curves and IC50 calculations. Obtain IRB approval for human cell lines and disclose conflicts of interest .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling variability in this compound’s bioactivity data across independent studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers. Report confidence intervals (95% CI) and effect sizes (Cohen’s d). Transparently document raw data in repositories like Zenodo .

Q. How can researchers validate NMR assignments for this compound when spectral overlap occurs?

- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. Compare with DEPT-135 for carbon multiplicity. Validate via spiking with authentic standards or isotopic labeling .

Q. Experimental Design Pitfalls

Q. What are common methodological flaws in this compound research, and how can they be mitigated?

- Methodological Answer : Flaws include insufficient sample sizes, inadequate controls, and incomplete spectral data. Mitigate via power analysis (G*Power), blinded experiments, and adherence to reporting standards (e.g., MIAMI for natural products) .

Q. How should researchers address limitations in this compound’s stability during long-term bioassays?

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.